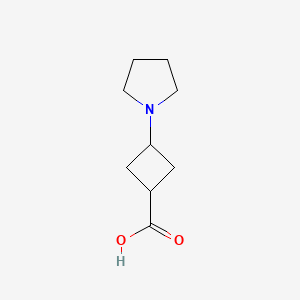

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-5-8(6-7)10-3-1-2-4-10/h7-8H,1-6H2,(H,11,12) |

InChI Key |

CTRZFVYPNFTCQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CC(C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Nucleophilic Substitution

One reported method for synthesizing 1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride (closely related to the target compound) involves several steps under controlled temperature and pressure to maximize yield and purity. Industrially, this synthesis is scaled using continuous flow reactors to ensure consistency.

- Step 1: Preparation of cyclobutane-1-carboxylic acid derivative.

- Step 2: Introduction of the pyrrolidine ring via nucleophilic substitution at the 3-position.

- Step 3: Formation of the hydrochloride salt to improve compound stability and handling.

This method yields a compound with molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol.

Organometallic Addition to Pyrrolidine Nitrone Intermediates

A more sophisticated approach, adapted from research on pyrrolidine nitroxide derivatives, involves the use of organometallic reagents such as ethynylmagnesium bromide to add functional groups to pyrrolidine nitrones, followed by reduction and oxidation steps to yield pyrrolidine carboxylic acid derivatives.

- Step 1: Synthesis of nitrone intermediates from amino acids and ketones.

- Step 2: Treatment with ethynylmagnesium bromide to form hydroxylamine/nitroxide mixtures.

- Step 3: Oxidation to nitroxides and subsequent reduction with zinc/trifluoroacetic acid to obtain secondary amines.

- Step 4: Hydrogenation and re-oxidation to yield the target pyrrolidine carboxylic acid derivatives.

This method allows for high yields (exceeding 19% overall) and provides access to derivatives with enhanced stability and functionalization potential.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrone formation | 2-Aminobutanoic acid, 3-pentanone, dimethyl fumarate | 52-60 | Three-component domino process forming pyrrolidine intermediate |

| Organometallic addition | Ethynylmagnesium bromide in THF, 24 h, ambient temperature | Quantitative | Complete conversion; acidification needed for extraction |

| Oxidation | Air bubbling with methylene blue catalyst | - | Converts hydroxylamines to nitroxides |

| Reduction | Zinc with trifluoroacetic acid, 60-65 °C | Quantitative | Converts nitroxides to secondary amines |

| Hydrogenation | Pd/C catalyst in methanol or THF | 78-80 | Careful control prevents over-reduction; yields pure pyrrolidine carboxylic acid |

Table 1: Key reaction steps, conditions, and yields in the preparation of pyrrolidine carboxylic acid derivatives

Chemical Reaction Analysis and Mechanistic Insights

- Nucleophilic Attack: Organometallic reagents selectively attack the less hindered side of the nitrone group, leading to stereoselective formation of intermediates.

- Redox Transformations: Controlled oxidation and reduction steps are crucial to convert hydroxylamines to nitroxides and then to amines without affecting other functional groups.

- Hydrogenation Control: Solvent choice (methanol vs. THF) influences the formation of zwitterionic salts and purity of the final product.

- Stereochemical Control: Crystallographic studies confirm stereochemistry of the major products, essential for biological activity and further functionalization.

Applications and Further Functionalization

The synthesized this compound and its derivatives serve as precursors for:

- Spin Labels: Attachment to amino groups for electron paramagnetic resonance (EPR) studies.

- Biomedical Probes: Stable nitroxide radicals resistant to biological reduction.

- Targeted Delivery: Functionalization with groups such as triphenylphosphonium for mitochondrial targeting.

These applications rely on the compound’s stability, functional group compatibility, and ease of modification.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Differences

The table below compares 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives:

Electronic and Steric Effects

- Fluorinated Derivatives : Compounds like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid and 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid exhibit increased electronegativity and metabolic stability due to fluorine’s electron-withdrawing nature. These traits are critical in optimizing pharmacokinetic profiles .

- Aromatic and Heteroaromatic Derivatives : The 3-chlorophenyl and pyridinyl variants (e.g., 3-Hydroxy-1-(pyridin-4-yl)... ) enable π-π stacking and metal coordination, respectively, making them suitable for targeting enzymes or receptors with aromatic binding pockets .

Physicochemical Properties

- Lipophilicity : Alkyl chains (e.g., 3-pentyl ) enhance lipophilicity, favoring membrane permeability, while polar groups (e.g., hydroxy ) improve aqueous solubility .

- Conformational Rigidity: Cyclobutane’s ring strain restricts rotational freedom, a feature exploited in peptide stapling to stabilize α-helical structures (e.g., cyclobutane-bearing amino acids in ).

Biological Activity

3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid (C9H15NO2) is an organic compound characterized by a cyclobutane ring substituted with a pyrrolidine ring and a carboxylic acid functional group. Its unique structure allows for potential interactions with various biological targets, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C9H15NO2

- Molecular Weight : 169.22 g/mol

- Structural Features :

- Rigid cyclobutane framework

- Flexible pyrrolidine moiety, which may enhance binding interactions with biomolecules

Biological Activity Overview

Research indicates that this compound may modulate enzyme activity and interact with specific receptors, suggesting its potential therapeutic applications. The pyrrolidine ring's nitrogen atom can participate in hydrogen bonding, enhancing the compound's binding affinity to various enzymes and receptors.

Potential Therapeutic Applications

- Enzyme Modulation : The compound's structure may allow it to influence the activity of specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

- Receptor Interaction : It is hypothesized that this compound might interact with neurotransmitter receptors, potentially leading to applications in neurological disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds, which may provide insights into its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(Piperidin-1-yl)cyclobutane-1-carboxylic acid | Substituted cyclobutane with piperidine | Greater steric hindrance due to larger piperidine ring |

| 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid | Contains morpholine instead of pyrrolidine | Enhanced solubility due to ether functionality |

| 3-(Aminomethyl)cyclobutane-1-carboxylic acid | Aminomethyl group replacing the pyrrolidine | Potentially different reactivity due to amine presence |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. The findings suggest promising avenues for further exploration:

- Synthesis Techniques : Continuous flow reactors have been employed to optimize yields during production, demonstrating advancements in synthetic methodologies.

- Biological Testing : Preliminary assays indicate that the compound exhibits moderate activity against various biological targets, warranting further investigation into its pharmacological profile.

Q & A

Q. What are the common synthetic routes for 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. Key methods include:

- Ring-opening reactions : Cyclopropane or strained cycloalkane precursors undergo ring expansion with pyrrolidine derivatives under acidic or basic conditions .

- Cycloaddition strategies : [2+2] Photocycloaddition of alkenes with carbonyl compounds to form the cyclobutane core, followed by carboxylation and pyrrolidine substitution .

- Post-functionalization : Carboxylic acid groups are introduced via oxidation of alcohol intermediates (e.g., using Jones reagent) .

Yield optimization requires temperature control (e.g., −78°C for photocycloadditions to prevent side reactions) and catalyst selection (e.g., Pd for cross-coupling steps) .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify cyclobutane ring protons (δ 1.8–2.5 ppm) and pyrrolidine substituents (δ 2.7–3.1 ppm) .

- Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 224.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and ring puckering effects, critical for bioactive conformers .

Q. How can researchers assess the compound’s in vitro biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.